![molecular formula C22H18N4O2 B2734497 N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide CAS No. 440330-40-5](/img/structure/B2734497.png)

N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

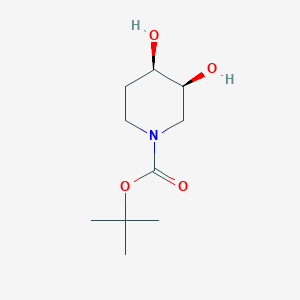

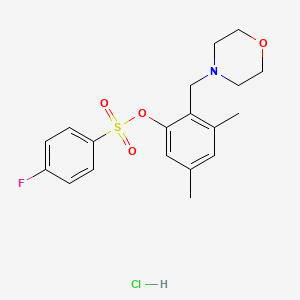

“N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide” is a compound that has been studied for its potential inhibitory activity against cholinesterases (ChEs) . ChEs play a crucial role in nerve impulse transmission at the cholinergic synapses, and their inhibition has been recognized as a key factor in the treatment of Alzheimer’s disease (AD), Parkinson’s disease, senile dementia, myasthenia gravis, and ataxia .

Synthesis Analysis

The synthesis of such compounds often involves the diazotisation and subsequent cyclisation of 2-aminobenzamides via stable diazonium salts . This transformation is compatible with a wide range of aryl functional groups and amide-substituents .Molecular Structure Analysis

The molecular structure of “N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide” is likely to be complex due to the presence of multiple functional groups. The presence of different substituents on the benzyl moiety can significantly affect the compound’s activity .Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide” are likely to be complex and varied. For instance, these compounds can undergo nickel-catalysed denitrogenative insertion reactions, with alkenes, alkynes, and allenes .Scientific Research Applications

Antiviral Activity

A study developed novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 strain of the influenza A virus. These compounds were synthesized through a series of reactions involving benzoyl isothiocyanate and were characterized by various spectroscopic methods. Among the synthesized compounds, eight showed notable antiviral activities against avian influenza, highlighting their potential as therapeutic agents in combating flu viruses (Hebishy et al., 2020).

Polymer Science

In polymer science, benzamide derivatives have been employed in the synthesis of well-defined aromatic polyamides with low polydispersities. This research explored the polycondensation of methyl 4-octylaminobenzoate, demonstrating a method to obtain highly pure polyamides, which could have implications for the development of new materials with specific mechanical and thermal properties (Yokozawa et al., 2005).

Material Chemistry

A study focused on the synthesis of hexahydro-s-triazine derivatives as acid-sensitive compounds for creating acid-degradable epoxy resins. These resins showed high thermal and mechanical properties, comparable to commercial alternatives, with the added benefit of controlled degradability under strong acid stimuli. This research points to potential applications in developing recyclable materials and environmentally friendly disposal methods (You et al., 2017).

Antimicrobial and Antitumor Agents

Another area of research has been the synthesis of fused 1,2,4-triazines with potential antimicrobial and antitumor properties. These compounds were prepared through reactions involving thiosemicarbazide and characterized for their biological activities. Some synthesized derivatives showed promising results in primary in vitro screenings for both antimicrobial and antitumor activities, suggesting their potential in medical and pharmaceutical applications (El-Moneim et al., 2015).

Mechanism of Action

Future Directions

Future research on “N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide” could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential as a therapeutic agent for neurological disorders like AD . Additionally, studies could explore the effects of different substituents on the benzyl moiety to enhance its activity .

properties

IUPAC Name |

N-benzyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c27-21(23-14-16-6-2-1-3-7-16)18-12-10-17(11-13-18)15-26-22(28)19-8-4-5-9-20(19)24-25-26/h1-13H,14-15H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYDXBPEMFLKMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2734417.png)

![6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2734419.png)

![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-methoxyphenol](/img/structure/B2734421.png)

![11-Methyl-8-(2-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2734423.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2734429.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2734434.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2734436.png)

![N-(2,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2734437.png)